REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl[CH2:15][CH2:16][N:17]=[C:18]=[S:19].C(OCC)C>C1(C)C=CC=CC=1>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]([NH:11][C:18]2[S:19][CH2:15][CH2:16][N:17]=2)=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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65 g
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Type
|
reactant
|
Smiles
|
C(CCCCC)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
53.5 g
|
Type
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reactant
|
Smiles
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ClCCN=C=S
|
Name
|
|
Quantity
|
175 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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900 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
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Name
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reagent
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Quantity
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500 mL
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Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 2 liter, 3-neck round bottom flask fitted with magnetic stirrer, addition funnel, argon gas inlet
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
|
Details
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the toluene removed on the rotary evaporator
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Type
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CUSTOM
|
Details
|
to give an orange, semi-solid residue which
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Type
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TEMPERATURE
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Details
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The resulting slurry of off-white solid was cooled in an ice water bath
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Type
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FILTRATION
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Details
|
the solid filtered
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Type
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WASH
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Details
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washed with cold Et2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
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FILTRATION
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Details
|
(filter suction, desiccator)
|
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC=C(C=C1)NC=1SCCN1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |